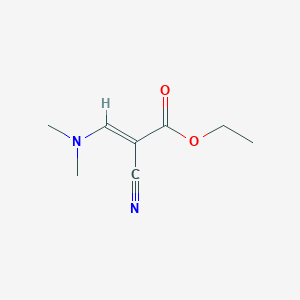

Ethyl 2-cyano-3-(dimethylamino)acrylate

Description

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9, molecular formula C₈H₁₂N₂O₂, molecular weight 168.197 g/mol) is a versatile acrylate derivative featuring a cyano group at the 2-position and a dimethylamino substituent at the 3-position of the α,β-unsaturated ester backbone . Its electron-deficient acrylate system, enhanced by the electron-withdrawing cyano group and electron-donating dimethylamino moiety, makes it a reactive intermediate in heterocyclic synthesis, particularly for pyrazolo[1,5-a]pyrimidine cores .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPXNTYHXGQOO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-87-9 | |

| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a broader class of substituted acrylates with dimethylamino and/or cyano functionalities. Key analogs include:

| Compound | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 2-cyano-3-(dimethylamino)acrylate (Target) | Ethyl ester, 2-cyano, 3-dimethylamino | 16849-87-9 | C₈H₁₂N₂O₂ | 168.197 |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate (C3) | Ethyl ester, 2-cyano, 3-(4-dimethylaminophenyl) | 1886-52-8 | C₁₄H₁₆N₂O₂ | 244.29 |

| Ethyl 2-acetyl-3-(dimethylamino)acrylate | Ethyl ester, 2-acetyl, 3-dimethylamino | 51145-57-4 | C₉H₁₅NO₃ | 201.22 |

| Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate | Methyl ester, 2-cyano, 3-dimethylamino | Not specified | C₇H₁₀N₂O₂ | 154.17 |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Methacrylate ester with 2-(dimethylamino)ethyl chain | 2867-47-2 | C₈H₁₅NO₂ | 157.21 |

Key Observations :

- Electron Effects: The target compound’s cyano group enhances electrophilicity, enabling nucleophilic attacks in Knoevenagel condensations , whereas the acetyl group in Ethyl 2-acetyl-3-(dimethylamino)acrylate introduces ketone reactivity, favoring different reaction pathways (e.g., enolate formation) .

- Aromatic vs. Aliphatic Substituents: The phenyl group in C3 extends conjugation, making it a push-pull chromophore with applications in corrosion inhibition and optoelectronics , unlike the aliphatic dimethylamino group in the target compound.

Reactivity Comparison :

- The target compound’s α,β-unsaturated system reacts preferentially with amines or hydrazines to form heterocycles , whereas C3’s extended conjugation enhances its electrophilicity, enabling use in Michael additions .

- DMAEMA’s methacrylate backbone supports radical polymerization, unlike the target compound’s non-polymerizable cyano group .

Physical and Chemical Properties

Preparation Methods

Reaction Conditions:

- Catalyst : Ammonium acetate (8 mmol per 1 mmol aldehyde).

- Solvent : Absolute ethanol, ensuring homogeneity and facilitating azeotropic water removal.

- Workup : Precipitation in cooled water followed by recrystallization from ethanol.

This method achieves yields of 90% for thiophene derivatives but requires rigorous temperature control to prevent polymerization.

Reaction with Imidates in the Presence of Bases

A less conventional route involves the reaction of ethyl cyanoacetate with ethyl alkyl or aryl imidates. For instance, ethyl cyanoacetate reacts with ethyl phenylimidate in ethanol using triethylamine as a base, forming ethyl 3-amino-2-cyano-4-phenylbut-2-enoate as an intermediate. Subsequent dimethylamination replaces the amino group with dimethylamino, yielding the target compound.

Key Observations:

- Base sensitivity : Sodium ethoxide results in poor yields (<20%) due to imidate decomposition, whereas triethylamine improves yields to 70–75%.

- Stereoselectivity : X-ray crystallography confirms exclusive formation of the (Z)-isomer, attributed to steric hindrance during the reaction.

Multi-Step Synthesis via Intermediate Formation

Advanced routes involve multi-step sequences to enhance regioselectivity. For example:

- Formation of ethyl 2-cyano-3-(dimethylamino)propionate : Ethyl cyanoacetate reacts with dimethylformamide dimethylacetal (DMFDMA) in DMF at 60°C.

- Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., with camphor sulfonic acid) to form heterocyclic products, though this step is optional depending on the desired application.

| Step | Reagents/Conditions | Intermediate | Yield (%) | |

|---|---|---|---|---|

| 1 | DMFDMA, DMF, 60°C, 4 h | Ethyl 2-cyano-3-(dimethylamino)propionate | 78 | |

| 2 | Camphor sulfonic acid, reflux | Pyrazolo[1,5-a]pyrimidine | 65 |

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Optimization Techniques and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates through hydrogen bonding. Ethanol, while less efficient, is preferred for its low toxicity and ease of removal.

Catalytic Enhancements

Temperature Control

Exceeding 80°C during direct condensation promotes dimerization of ethyl cyanoacetate, reducing yields by 15–20%.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(dimethylamino)acrylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , typically involving ethyl cyanoacetate and dimethylformamide (DMF) or a substituted aldehyde in the presence of a base catalyst (e.g., piperidine or pyridine). Reaction optimization includes:

- Solvent selection : Ethanol or methanol under reflux conditions (60–80°C, 6–8 hours).

- Catalyst loading : 5–10 mol% base catalyst to enhance yield.

- Purification : Recrystallization or column chromatography to achieve >95% purity. In a three-step synthesis (e.g., pyrazolo[1,5-a]pyrimidine derivatives), the compound is generated as an intermediate without isolation . For analogs, substituents on the aldehyde influence reaction kinetics and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 3.0–3.2 ppm (N(CH₃)₂), and δ 6.5–7.5 ppm (acrylic protons).

- ¹³C NMR : Signals for the cyano group (~115 ppm) and ester carbonyl (~165 ppm).

Advanced Research Questions

Q. How does this compound participate in Michael addition reactions, and what mechanistic insights govern its reactivity?

Methodological Answer: The compound acts as a Michael acceptor due to its α,β-unsaturated ester moiety. Mechanistic steps include:

- Nucleophilic attack : At the β-position by amines or thiols, forming adducts.

- Electronic effects : The electron-withdrawing cyano and dimethylamino groups polarize the double bond, enhancing electrophilicity.

- Stereochemical outcomes : Reactions often proceed with anti-addition, confirmed by NOESY NMR .

Q. What factors influence regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity is controlled by:

- Substituent electronic effects : Electron-donating groups (e.g., -N(CH₃)₂) direct nucleophiles to the β-position.

- Steric hindrance : Bulky substituents on the acrylate backbone favor α-addition.

- Catalyst design : Chiral catalysts (e.g., organocatalysts) can induce enantioselectivity in asymmetric syntheses .

Q. How should researchers address discrepancies in spectroscopic data for polymorphic forms of this compound?

Methodological Answer: Polymorphs arise due to crystallization conditions (e.g., solvent polarity, temperature). Strategies include:

Q. How can conflicting reports on biological activity (e.g., antioxidant vs. cytotoxic effects) be resolved methodologically?

Methodological Answer: Contradictions arise from:

- Purity variations : Use HPLC (>98% purity) to eliminate impurities.

- Assay conditions : Standardize protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity).

- Structural analogs : Compare activity trends across derivatives (e.g., halogenated vs. alkylated analogs) to identify SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.